(4-Ethoxy-6-methyl-1,3,5-triazin-2-yl)cyanamide
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Overview
Description
(4-Ethoxy-6-methyl-1,3,5-triazin-2-yl)cyanamide is an organic compound belonging to the triazine family It is characterized by the presence of a triazine ring substituted with ethoxy, methyl, and cyanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-6-methyl-1,3,5-triazin-2-yl)cyanamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with ethylamine and cyanamide under controlled conditions. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at a temperature range of 70-80°C. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then subjected to various purification steps, including crystallization and filtration, to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(4-Ethoxy-6-methyl-1,3,5-triazin-2-yl)cyanamide undergoes several types of chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Condensation Reactions: It can participate in condensation reactions with carboxylic acids to form amides or esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, with reactions typically carried out in solvents like THF or dioxane at elevated temperatures (70-80°C).
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols and carboxylic acids.
Scientific Research Applications
(4-Ethoxy-6-methyl-1,3,5-triazin-2-yl)cyanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Ethoxy-6-methyl-1,3,5-triazin-2-yl)cyanamide involves its interaction with specific molecular targets. The triazine ring can form stable complexes with various biomolecules, affecting their function. The cyanamide group can participate in nucleophilic addition reactions, leading to the modification of target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Similar triazine structure but with different substituents.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM): Used as a coupling reagent in organic synthesis.
Properties
CAS No. |
103008-71-5 |
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Molecular Formula |
C7H9N5O |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
(4-ethoxy-6-methyl-1,3,5-triazin-2-yl)cyanamide |
InChI |
InChI=1S/C7H9N5O/c1-3-13-7-11-5(2)10-6(12-7)9-4-8/h3H2,1-2H3,(H,9,10,11,12) |
InChI Key |
AIYPTLWVDCVSMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NC#N)C |
Origin of Product |
United States |
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